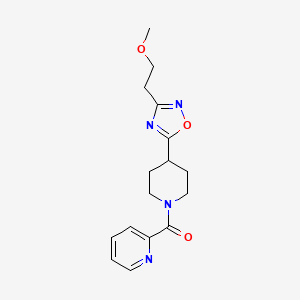
メチル(2-クロロ-4-ホルミルフェノキシ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-chloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C10H9ClO4. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a chloro-substituted phenoxy group and a formyl group, making it a versatile intermediate in organic synthesis.
科学的研究の応用
Methyl (2-chloro-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of herbicides and other agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-chloro-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-4-formylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and optimized reaction times to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
化学反応の分析
Types of Reactions: Methyl (2-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-chloro-4-carboxyphenoxyacetic acid.
Reduction: Methyl (2-chloro-4-hydroxymethylphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
作用機序
The mechanism of action of methyl (2-chloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it mimics natural plant hormones (auxins) and disrupts normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound’s formyl group can also participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects .
類似化合物との比較
Methyl (2-chloro-4-formylphenoxy)acetate can be compared with other similar compounds such as:
Methyl (4-chloro-2-formylphenoxy)acetate: Similar structure but different position of the chloro and formyl groups.
2-chloro-4-methylphenoxyacetic acid: Lacks the formyl group but has a similar phenoxy structure.
4-chloro-2-methylphenoxyacetic acid: Similar to the above but with a different substitution pattern.
Uniqueness: The unique combination of the chloro and formyl groups in methyl (2-chloro-4-formylphenoxy)acetate provides distinct reactivity and biological activity, making it a valuable compound in various applications .
特性
IUPAC Name |
methyl 2-(2-chloro-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSUNWEOSNTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE](/img/structure/B2495990.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)



![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)
